molecular formula C22H24N4O3 B7176645 N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

Cat. No.: B7176645
M. Wt: 392.5 g/mol
InChI Key: IKQBLPGMXAZJBW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-25(17-9-11-26(12-10-17)14-15-5-3-2-4-6-15)22(29)16-7-8-18-19(13-16)24-21(28)20(27)23-18/h2-8,13,17H,9-12,14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQBLPGMXAZJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. Benzylpiperidine can be synthesized by reacting benzyl chloride with piperidine in the presence of a base like sodium hydroxide.

    Coupling Reactions: The final coupling of the piperidine derivative with the quinoxaline core can be achieved using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The benzyl group on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of quinoxaline derivatives with biological targets. It may serve as a lead compound for the development of new drugs due to its potential pharmacological activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinoxaline derivatives have been known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Uniqueness

Compared to similar compounds, N-(1-benzylpiperidin-4-yl)-N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide stands out due to its unique combination of a quinoxaline core and a piperidine moiety. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

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